molecular formula C26H34N6O2S B12424800 Itk antagonist

Itk antagonist

Cat. No.: B12424800
M. Wt: 494.7 g/mol
InChI Key: MUAICZWSFWUFNA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ITK antagonists often involves structure-based virtual screening and molecular dynamics simulation approaches to identify potent inhibitors . A common synthetic route includes the development of a structure-based pharmacophore model using the crystal structure of ITK complexed with known inhibitors. This model helps identify critical chemical features required for binding to the active site of ITK . The identified hits are then subjected to molecular docking studies to determine their binding modes and interactions with crucial residues at the active site .

Industrial Production Methods

Industrial production of ITK antagonists involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of chemical synthesis, purification, and characterization to obtain the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the quality and consistency of the produced compounds .

Properties

Molecular Formula

C26H34N6O2S

Molecular Weight

494.7 g/mol

IUPAC Name

N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide

InChI

InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33)/t16-/m0/s1

InChI Key

MUAICZWSFWUFNA-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O

Canonical SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O

Origin of Product

United States

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